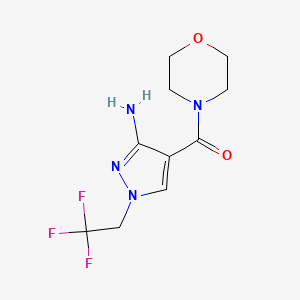
4-(morpholine-4-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(morpholine-4-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is a synthetic organic compound characterized by the presence of a morpholine ring, a pyrazole ring, and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholine-4-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the trifluoroethyl group: This step involves the alkylation of the pyrazole ring with a trifluoroethyl halide in the presence of a base.
Attachment of the morpholine-4-carbonyl group: This can be done through an acylation reaction using morpholine and a suitable acylating agent, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(morpholine-4-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-(morpholine-4-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(morpholine-4-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, while the morpholine ring can modulate its solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(morpholine-4-carbonyl)-1-ethyl-1H-pyrazol-3-amine: Similar structure but lacks the trifluoroethyl group.
4-(piperidine-4-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine: Similar structure but contains a piperidine ring instead of a morpholine ring.
Uniqueness
4-(morpholine-4-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is unique due to the presence of the trifluoroethyl group, which can significantly influence its chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H13F3N4O2 |
|---|---|
Molecular Weight |
278.23 g/mol |
IUPAC Name |
[3-amino-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C10H13F3N4O2/c11-10(12,13)6-17-5-7(8(14)15-17)9(18)16-1-3-19-4-2-16/h5H,1-4,6H2,(H2,14,15) |
InChI Key |
HQUMSLDFUHSEIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(N=C2N)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


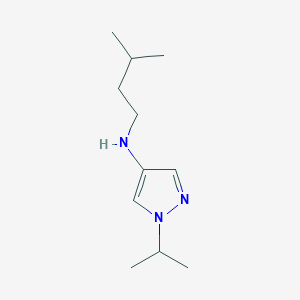
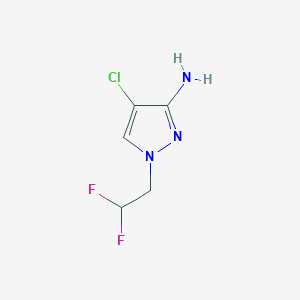
![3-cyclopropyl-N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B11737664.png)
![1-(2-fluoroethyl)-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11737675.png)
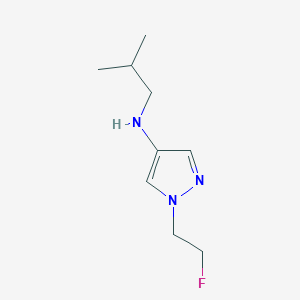
![4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B11737682.png)
![2-(4-{[(2-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11737689.png)
![N-[2-(2,4-dinitrophenyl)cyclohexylidene]hydroxylamine](/img/structure/B11737697.png)
![1-(2,2-difluoroethyl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11737701.png)
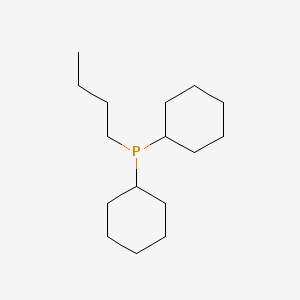
![N-{[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine](/img/structure/B11737722.png)
![3-[({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11737725.png)
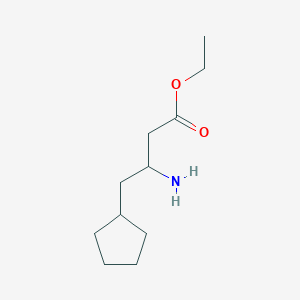
![1-[(2S,3R)-4-ethyl-3-phenylmorpholin-2-yl]methanamine](/img/structure/B11737733.png)
